molecular formula C14H26O5 B4956638 (11-Hydroxyundecyl)propanedioic acid

(11-Hydroxyundecyl)propanedioic acid

Cat. No.: B4956638
M. Wt: 274.35 g/mol
InChI Key: NYTODYIISRPSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(11-Hydroxyundecyl)propanedioic acid is a dicarboxylic acid derivative characterized by an 11-hydroxyundecyl chain attached to a propanedioic acid core. Its structure combines hydrophilic (hydroxyl and carboxylic acid groups) and hydrophobic (long alkyl chain) regions, making it suitable for applications in polymer synthesis, drug delivery, and biocompatible materials. The hydroxyl group enhances solubility in polar solvents, while the alkyl chain contributes to lipid compatibility .

Properties

IUPAC Name

2-(11-hydroxyundecyl)propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O5/c15-11-9-7-5-3-1-2-4-6-8-10-12(13(16)17)14(18)19/h12,15H,1-11H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTODYIISRPSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(C(=O)O)C(=O)O)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (11-Hydroxyundecyl)propanedioic acid typically involves the reaction of undecyl alcohol with malonic acid under specific conditions. The process begins with the protection of the hydroxyl group, followed by the formation of an ester linkage with malonic acid. Subsequent deprotection and hydrolysis yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions, utilizing catalysts to enhance reaction efficiency. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: Reduction reactions may target the carboxylic acid groups, converting them to primary alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

(11-Hydroxyundecyl)propanedioic acid finds applications in various scientific research fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (11-Hydroxyundecyl)propanedioic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The hydroxyl group and carboxylic acid moieties play crucial roles in its reactivity and binding affinity. The compound may participate in enzymatic reactions, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between (11-Hydroxyundecyl)propanedioic acid and related compounds:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Applications Unique Features
This compound C₁₄H₂₆O₅ Hydroxyl, dicarboxylic acid 274.36 Polymer precursors, drug delivery Hydroxyl enhances solubility
4-(11-Hydroxyundecyloxy)benzoic acid C₂₁H₃₂O₅ Hydroxyl, benzoic acid 364.48 Functional polymer synthesis Improved solubility for polymers
4-((11-Acryloyloxy)undecyl)benzoic acid C₂₁H₃₀O₅ Acryloyloxy, benzoic acid 362.46 Drug delivery systems Acryloyloxy enables polymerization
Ethyl(2-phenoxyethyl)propanedioic acid C₁₄H₁₆O₅ Phenoxyethyl, dicarboxylic 224.21 Antioxidant/antibacterial research Phenolic group influences reactivity
2-(Thiophen-2-ylmethyl)propanedioic acid C₁₀H₁₀O₄S Thiophene, dicarboxylic 226.25 Enzyme/receptor interaction studies Thiophene enhances electronic properties

Key Research Findings

Solubility and Polymer Compatibility
  • The hydroxyl group in this compound improves aqueous solubility compared to non-hydroxylated analogs like 4-((11-Acryloyloxy)undecyl)benzoic acid, which relies on hydrophobic interactions for drug encapsulation .
  • In contrast, acryloyloxy-containing derivatives (e.g., 4-((11-Acryloyloxy)undecyl)benzoic acid) are preferred for cross-linking in polymer networks due to their reactive double bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(11-Hydroxyundecyl)propanedioic acid
Reactant of Route 2
(11-Hydroxyundecyl)propanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.